molecular formula C8H12N2 B6154486 3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine CAS No. 79607-17-3

3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine

Cat. No. B6154486
CAS RN: 79607-17-3
M. Wt: 136.2
InChI Key:
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Description

3-Methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine (3-MIP) is an organic compound that belongs to the imidazopyridine family. It is a white, crystalline solid that is soluble in water, alcohols, and other organic solvents. 3-MIP is a synthetic compound that has been studied extensively for its potential applications in the fields of science, medicine, and engineering.

Scientific Research Applications

3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine has been studied extensively for its potential applications in the fields of science, medicine, and engineering. In the field of chemistry, 3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine has been used as a starting material for the synthesis of various compounds, including pharmaceuticals, dyes, and pigments. In the field of medicine, 3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine has been studied for its potential anti-inflammatory, anti-cancer, and anti-viral properties. In the field of engineering, 3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine has been studied for its potential applications as a fuel additive, lubricant additive, and corrosion inhibitor.

Mechanism of Action

The mechanism of action of 3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine is not well understood. However, it is believed that 3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine may act as an antioxidant, which may explain its potential anti-inflammatory and anti-cancer properties. Additionally, 3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine may act as a chelating agent, which may explain its potential applications as a fuel additive and corrosion inhibitor.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine have not been extensively studied. However, some studies have demonstrated that 3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine may have anti-inflammatory, anti-cancer, and anti-viral properties. Additionally, 3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine may act as an antioxidant and chelating agent.

Advantages and Limitations for Lab Experiments

The advantages of using 3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine in laboratory experiments include its availability, low cost, and ease of synthesis. Additionally, 3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine is relatively nontoxic and has a wide range of potential applications. The main limitation of using 3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine in laboratory experiments is the lack of understanding of its mechanism of action.

Future Directions

The potential future directions for research on 3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine include further studies of its mechanism of action, potential applications in the fields of medicine and engineering, and the development of novel synthetic methods. Additionally, further studies of the biochemical and physiological effects of 3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine may lead to the development of novel pharmaceuticals or other compounds. Finally, further studies of the structure-activity relationships of 3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine may lead to the development of novel compounds with improved properties.

Synthesis Methods

3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine can be synthesized in a variety of ways, including a reaction of pyridine and formaldehyde in the presence of a base. This reaction yields a mixture of 3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine and other imidazopyridine derivatives. The 3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine can then be separated from the other derivatives via chromatography. Other methods of synthesis include the reaction of pyridine and formaldehyde in the presence of a Lewis acid, and the reaction of pyridine and formaldehyde with a catalytic amount of a base in the presence of a Lewis acid.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine involves the condensation of 2-cyanopyridine with ethyl formate followed by cyclization and subsequent reduction of the resulting imidazo[1,5-a]pyridine intermediate.", "Starting Materials": [ "2-cyanopyridine", "ethyl formate", "sodium ethoxide", "sodium borohydride", "acetic acid", "water" ], "Reaction": [ "Step 1: Dissolve 2-cyanopyridine (1.0 equiv) and ethyl formate (1.2 equiv) in dry ethanol and add sodium ethoxide (1.2 equiv). Stir the reaction mixture at room temperature for 24 hours.", "Step 2: Add acetic acid to the reaction mixture to quench the reaction. Extract the product with ethyl acetate and dry over anhydrous sodium sulfate.", "Step 3: Cyclize the intermediate by heating it with sodium borohydride (1.2 equiv) in ethanol for 6 hours.", "Step 4: Quench the reaction with water and extract the product with ethyl acetate. Dry over anhydrous sodium sulfate and concentrate the solution.", "Step 5: Purify the product by column chromatography using a mixture of hexane and ethyl acetate as the eluent." ] }

CAS RN

79607-17-3

Product Name

3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine

Molecular Formula

C8H12N2

Molecular Weight

136.2

Purity

95

Origin of Product

United States

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